molecular formula C14H13FN4OS B14156924 N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide CAS No. 445419-16-9

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide

Cat. No.: B14156924
CAS No.: 445419-16-9
M. Wt: 304.34 g/mol
InChI Key: QVXPQYDGWNPPGZ-UHFFFAOYSA-N
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Description

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors, leading to the disruption of essential biochemical pathways. For example, as an insecticidal agent, it may interfere with the nervous system of pests, leading to paralysis and death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]pyridine-3-carboxamide
  • N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide

Uniqueness

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioavailability compared to similar compounds .

Properties

CAS No.

445419-16-9

Molecular Formula

C14H13FN4OS

Molecular Weight

304.34 g/mol

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide

InChI

InChI=1S/C14H13FN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21)

InChI Key

QVXPQYDGWNPPGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2F)C

solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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